molecular formula C11H8O5 B11888974 7-Hydroxy-8-methoxy-2-oxo-2H-chromene-6-carbaldehyde CAS No. 82334-23-4

7-Hydroxy-8-methoxy-2-oxo-2H-chromene-6-carbaldehyde

Cat. No.: B11888974
CAS No.: 82334-23-4
M. Wt: 220.18 g/mol
InChI Key: IJNDWEFBRLVART-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-8-methoxy-2-oxo-2H-chromene-6-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 7-hydroxy-4-methylcoumarin with appropriate reagents under controlled conditions. For instance, the reaction of 7-hydroxy-4-methylcoumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides, can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of green chemistry principles, such as employing green solvents and catalysts, is often considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-8-methoxy-2-oxo-2H-chromene-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo substitution reactions at the hydroxyl or methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

7-Hydroxy-8-methoxy-2-oxo-2H-chromene-6-carbaldehyde has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-2-oxo-2H-chromene-8-carbaldehyde
  • 7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde
  • 7-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde

Uniqueness

7-Hydroxy-8-methoxy-2-oxo-2H-chromene-6-carbaldehyde is unique due to the presence of both hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound for various applications .

Properties

CAS No.

82334-23-4

Molecular Formula

C11H8O5

Molecular Weight

220.18 g/mol

IUPAC Name

7-hydroxy-8-methoxy-2-oxochromene-6-carbaldehyde

InChI

InChI=1S/C11H8O5/c1-15-11-9(14)7(5-12)4-6-2-3-8(13)16-10(6)11/h2-5,14H,1H3

InChI Key

IJNDWEFBRLVART-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1O)C=O)C=CC(=O)O2

Origin of Product

United States

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